molecular formula C17H17N3O4 B5968403 3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide

3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide

Cat. No.: B5968403
M. Wt: 327.33 g/mol
InChI Key: NFTDZCIVNUEWHT-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group, a nitro group, and a propanoylamino group

Future Directions

The future directions in the study and application of a compound depend on its properties and potential uses. Benzamides and nitro compounds are both areas of active research, particularly in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide typically involves multiple steps. One common method includes the nitration of a methyl-substituted benzamide, followed by the introduction of the propanoylamino group through an amide bond formation reaction. The reaction conditions often require the use of strong acids for nitration and coupling agents for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: A simpler analog with similar structural features but lacking the nitro and propanoylamino groups.

    4-nitro-N-phenylbenzamide: Contains a nitro group but lacks the methyl and propanoylamino groups.

    3-methyl-N-phenylbenzamide: Contains a methyl group but lacks the nitro and propanoylamino groups.

Uniqueness

3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-3-16(21)18-13-5-4-6-14(10-13)19-17(22)12-7-8-15(20(23)24)11(2)9-12/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTDZCIVNUEWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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